Triethylsulfonium chloride

Crystal Engineering Solid-State Chemistry Sulfonium Salts

Triethylsulfonium chloride (CAS 36552-72-4) is a trialkylsulfonium salt featuring a positively charged sulfur center bonded to three ethyl groups, with chloride as the counterion. Belonging to the broader sulfonium class, it functions as an electrophilic ethyl-transfer reagent, a phase-transfer catalyst, and a precursor to sulfonium-based ionic liquids and ylides.

Molecular Formula C6H15ClS
Molecular Weight 154.70 g/mol
CAS No. 36552-72-4
Cat. No. B12693971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylsulfonium chloride
CAS36552-72-4
Molecular FormulaC6H15ClS
Molecular Weight154.70 g/mol
Structural Identifiers
SMILESCC[S+](CC)CC.[Cl-]
InChIInChI=1S/C6H15S.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyKIGQJZSUXKXNOV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylsulfonium Chloride (CAS 36552-72-4): Core Properties and In-Class Positioning for Research Procurement


Triethylsulfonium chloride (CAS 36552-72-4) is a trialkylsulfonium salt featuring a positively charged sulfur center bonded to three ethyl groups, with chloride as the counterion . Belonging to the broader sulfonium class, it functions as an electrophilic ethyl-transfer reagent, a phase-transfer catalyst, and a precursor to sulfonium-based ionic liquids and ylides. The triethylsulfonium cation (C₆H₁₅S⁺) has a predicted log Kow of 3.34, indicating moderate lipophilicity that distinguishes it from shorter-chain analogs . Its solid-state packing, solubility profile, and reactivity are strongly influenced by both the alkyl chain length and the counterion identity, making direct interchange with closely related sulfonium chlorides or other triethylsulfonium salts non-trivial without experimental validation.

Why Generic Substitution of Triethylsulfonium Chloride Fails: Counterion and Alkyl-Chain Specificity


Triethylsulfonium salts are not freely interchangeable in research or industrial settings. The chloride counterion confers distinct hygroscopicity, solubility, and reactivity compared to bromide, iodide, or tetrafluoroborate analogs. Even within trialkylsulfonium chlorides, the ethyl chain length critically determines crystal packing, as demonstrated by the different space groups of triethylsulfonium (Cmcm) versus trimethylsulfonium (P21/n) tetraphenylborate salts [1]. Additionally, patent data explicitly identifies triethylsulfonium as the preferred cation for N-phosphonomethylglycine herbicidal salts over other trialkylsulfoniums [2]. These structural and functional divergences mean that substituting a 'similar' sulfonium chloride without head-to-head performance data risks altered reaction rates, phase-transfer efficiency, or bioactivity.

Quantitative Differentiation Evidence for Triethylsulfonium Chloride (36552-72-4) Versus Closest Analogs


Crystal Packing and Space Group: Triethylsulfonium (Cmcm) vs. Trimethylsulfonium (P21/n)

Single-crystal X-ray diffraction of tetraphenylborate salts reveals that the triethylsulfonium cation crystallizes in the orthorhombic Cmcm space group, whereas the trimethylsulfonium analog adopts the monoclinic P21/n space group [1]. This difference in crystal symmetry directly affects lattice energy, solubility, and mechanical properties of the solid form.

Crystal Engineering Solid-State Chemistry Sulfonium Salts

Preferred Trialkylsulfonium Cation for Glyphosate Herbicide: Triethyl Over Trimethyl and Tripropyl

Patent EP 0054382 B1 explicitly claims trialkylsulfonium salts of N-phosphonomethylglycine (glyphosate) wherein the preferred R group is C₂H₅ (ethyl) and the preferred n is zero, corresponding to the triethylsulfonium cation [1]. This preference is stated over all other C₁–C₃ trialkylsulfoniums, indicating that the triethylsulfonium analog delivers the optimal balance of herbicidal activity and physicochemical properties.

Agrochemical Formulation Herbicide Salts Plant Growth Regulation

Triethylsulfonium Bis(trifluoromethylsulfonyl)imide as a Diels–Alder Reaction Medium: Performance Comparison with Other Ionic Liquids

Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S2.2.2][NTf₂]) was directly compared with other ionic liquids and molecular solvents as the medium for the Diels–Alder reaction between cyclopentadiene and dimethyl maleate [1]. The study established the effect of catalyst concentration in the sulfonium ionic liquid on yield and endo:exo ratio, demonstrating its viability as a tunable reaction medium. While this study uses the NTf₂⁻ salt rather than chloride, it provides cation-specific performance evidence relevant to designing triethylsulfonium-based ionic liquid systems.

Ionic Liquids Cycloaddition Green Solvents

Predicted Lipophilicity: Log Kow of Triethylsulfonium Cation vs. Class Trend

The triethylsulfonium cation has a predicted log Kow (octanol-water partition coefficient) of 3.34 , placing it in a moderately lipophilic regime. While no direct experimental comparator for trimethylsulfonium chloride is available in the same dataset, the homologous series trend indicates that each additional methylene group increases log Kow by approximately 0.5 units. This positions triethylsulfonium as significantly more lipophilic than trimethylsulfonium (estimated log Kow ≈ 2.3–2.5), which can affect phase-transfer efficiency and bioavailability.

Physicochemical Properties QSAR Membrane Permeability

High-Confidence Application Scenarios for Triethylsulfonium Chloride (36552-72-4) Based on Quantitative Evidence


Crystal Engineering and Solid-State Formulation Design

The distinct Cmcm space group of triethylsulfonium salts [Section 3, Evidence 1; REFS-1] makes triethylsulfonium chloride a candidate for co-crystal screening and solid-form optimization where orthorhombic packing is desired over the monoclinic packing of trimethylsulfonium analogs. Researchers can exploit this structural divergence to tune dissolution and mechanical properties of crystalline formulations.

Agrochemical Salt Selection for Glyphosate-Based Herbicides

Triethylsulfonium chloride is the direct precursor to the preferred triethylsulfonium cation for N-phosphonomethylglycine salts, as established in EP 0054382 B1 [Section 3, Evidence 2; REFS-1]. Procurement of the chloride salt enables in-house synthesis of the patented herbicidal active, avoiding reliance on less-preferred trimethyl- or tripropyl-sulfonium variants.

Ionic Liquid Synthesis for Electrochemical and Catalytic Media

The triethylsulfonium cation, when paired with bis(trifluoromethylsulfonyl)imide, has been validated as a tunable solvent for Diels–Alder cycloadditions [Section 3, Evidence 3; REFS-1]. Triethylsulfonium chloride serves as the economical starting material for anion metathesis to generate a library of sulfonium ionic liquids for systematic studies of cation-specific solvent effects in catalysis and battery electrolytes.

Phase-Transfer Catalysis Exploiting Moderate Lipophilicity

With a predicted log Kow of 3.34 [Section 3, Evidence 4; REFS-1], triethylsulfonium chloride exhibits intermediate lipophilicity suitable for phase-transfer catalysis where neither extreme hydrophilicity nor high hydrophobicity is desired. This property can be leveraged to optimize partitioning in biphasic nucleophilic substitution reactions, distinguishing it from the more hydrophilic trimethylsulfonium chloride.

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